![molecular formula C18H19N5O3S B2717374 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 848287-74-1](/img/structure/B2717374.png)
2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
説明
2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 302.39 g/mol. Its structural components include:
- Pyrazolo[3,4-d]pyrimidine core : Imparts significant biological activity.
- Thio group : Enhances interaction with biological targets.
- Tetrahydrofuran moiety : Potentially contributes to solubility and bioavailability.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anticancer properties. For instance, compounds similar to the target compound have shown dual inhibition of EGFR and VGFR2 with IC50 values ranging from 0.3 to 24 µM. Notably, in MCF-7 breast cancer models, these compounds effectively inhibited tumor growth and induced apoptosis in cancer cells .
Case Study:
A study evaluated the anticancer efficacy of a closely related compound (5i), revealing:
- Inhibition of cell migration : Reduced metastatic potential.
- Cell cycle arrest : Induced G1 phase arrest leading to apoptosis.
These findings suggest that the target compound may share similar mechanisms of action.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Pyrazole derivatives have been documented to possess significant antibacterial and antifungal activities. For example, certain derivatives demonstrated MIC values as low as 6.25 µg/mL against various pathogens including Klebsiella pneumoniae and Pseudomonas aeruginosa.
Table 1: Antimicrobial Activity Data
Compound | Pathogen | MIC (µg/mL) | Reference |
---|---|---|---|
Compound 5i | K. pneumoniae | 6.25 | |
Compound X | P. aeruginosa | 12.5 | |
Compound Y | E. coli | 10 |
Anti-inflammatory Effects
Evidence suggests that pyrazolo[3,4-d]pyrimidine derivatives exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. These mechanisms are critical in managing conditions like arthritis and other inflammatory diseases .
Mechanistic Insights
Molecular docking studies indicate that the binding affinity of these compounds to target proteins is significant. The presence of the thio group enhances interactions with cysteine residues in active sites of enzymes involved in cancer progression and inflammation.
科学的研究の応用
Antifungal Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit promising antifungal properties. For instance, compounds similar to 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(tetrahydrofuran-2-yl)methyl)acetamide have shown effectiveness against various strains of Fusarium oxysporum, which is known for causing plant diseases. The presence of specific substituents on the phenyl ring enhances the antifungal activity significantly, suggesting that structural modifications can lead to improved efficacy against fungal pathogens .
Anticancer Potential
The pyrazolo[3,4-d]pyrimidine scaffold has been recognized for its anticancer properties. Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell survival and proliferation .
Synthesis and Derivatives
The synthesis of 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(tetrahydrofuran-2-yl)methyl)acetamide typically involves multi-step synthetic routes that include:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Introduction of the thioether linkage.
- Acetylation to yield the final product.
The ability to modify functional groups allows for a library of derivatives to be synthesized, each potentially possessing unique biological activities.
Case Study 1: Antifungal Activity Assessment
In a study assessing the antifungal activity of various pyrazole derivatives, compounds structurally related to 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(tetrahydrofuran-2-y)methyl)acetamide were tested against Fusarium oxysporum. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 6 µg/mL, demonstrating significant antifungal potency compared to standard treatments .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the anticancer effects of pyrazolo[3,4-d]pyrimidine derivatives on breast cancer cell lines. The study revealed that compounds derived from this scaffold inhibited cell growth by inducing apoptosis through caspase activation pathways. The lead compound showed an IC50 value in the nanomolar range, indicating high potency .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide?
- Methodological Answer : The synthesis involves sequential coupling reactions. First, the pyrazolo[3,4-d]pyrimidinone core is functionalized via thiolation using reagents like Lawesson’s reagent or thiourea derivatives. The tetrahydrofuran-methylacetamide moiety is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Critical parameters include solvent choice (DMF or THF), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%). Post-synthesis purification employs column chromatography or recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are prioritized for structural characterization of this compound?
- Methodological Answer : X-ray crystallography using SHELXL for refinement is essential for resolving the 3D structure, particularly the thioether linkage and pyrazolopyrimidinone conformation. Complementary techniques include:
- NMR : and NMR to confirm substituent integration and stereochemistry.
- HPLC-MS : For purity assessment (>95%) and molecular ion verification.
- FT-IR : To validate sulfur-containing functional groups (e.g., C=S stretch at ~1050 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data, such as inconsistent enzyme inhibition IC₅₀ values?
- Methodological Answer : Contradictions often arise from assay variability. To mitigate:
- Standardize Assays : Use identical buffer conditions (e.g., pH 7.4 Tris-HCl) and enzyme sources (recombinant vs. tissue-extracted).
- Orthogonal Validation : Pair enzymatic assays (e.g., fluorometric) with biophysical methods like surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff).
- Structural Analog Comparison : Test derivatives lacking the tetrahydrofuran group to isolate the pharmacophore’s contribution .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to model binding poses in ATP-binding pockets. Focus on hydrogen bonding (e.g., pyrimidinone C=O with kinase backbone NH) and hydrophobic contacts (phenyl ring with kinase subpockets).
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of the ligand-receptor complex. Monitor RMSD and binding free energy (MM/PBSA).
- QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent modifications (e.g., thioether vs. sulfone) with activity .
Q. How should researchers design experiments to analyze metabolic stability in vitro?
- Methodological Answer :
- Liver Microsome Assay : Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer. Quantify parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 minutes.
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxyquinoline).
- Reactive Metabolite Trapping : Add glutathione (5 mM) to detect thiol adducts indicative of bioactivation .
Data Contradiction and Optimization Questions
Q. What experimental approaches can reconcile discrepancies in solubility data across different solvent systems?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and simulated intestinal fluid (FaSSIF) using nephelometry or UV-Vis spectroscopy.
- Co-solvent Optimization : Evaluate cyclodextrin (e.g., HP-β-CD) or PEG-based formulations to enhance aqueous solubility.
- Thermodynamic Analysis : Calculate Gibbs free energy of dissolution (ΔGdiss) via DSC to identify polymorphic influences .
Q. How can researchers optimize reaction yields when scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Flow Chemistry : Transition batch reactions to continuous flow reactors (e.g., Vapourtec) for improved heat/mass transfer.
- Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce metal leaching.
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at peak conversion .
Specialized Methodological Questions
Q. What crystallographic strategies ensure accurate refinement of the compound’s sulfur-containing moieties?
- Methodological Answer :
- High-Resolution Data : Collect diffraction data to ≤1.0 Å resolution to resolve S atoms (high electron density).
- Anomalous Dispersion : Utilize Cu-Kα radiation to enhance sulfur’s anomalous scattering (f’’ = 0.56 e⁻).
- Restraints in SHELXL : Apply DFIX and SADI constraints for S–C bond lengths (1.81–1.85 Å) and angles (100–110°) .
Q. Which in vivo models are appropriate for evaluating the compound’s pharmacokinetic profile?
- Methodological Answer :
- Rodent Studies : Administer via IV (1 mg/kg) and oral (10 mg/kg) routes to calculate bioavailability (AUC0–24h). Collect plasma samples for LC-MS/MS analysis.
- Tissue Distribution : Use radiolabeled -compound to quantify accumulation in target organs (e.g., liver, brain).
- Metabolite ID : Perform HR-MS/MS on bile/urine to identify phase I/II metabolites .
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c24-15(19-9-13-7-4-8-26-13)11-27-18-21-16-14(17(25)22-18)10-20-23(16)12-5-2-1-3-6-12/h1-3,5-6,10,13H,4,7-9,11H2,(H,19,24)(H,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWZIOCZSFSBAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>57.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85270361 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。